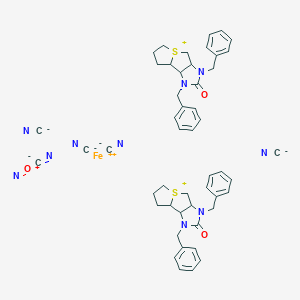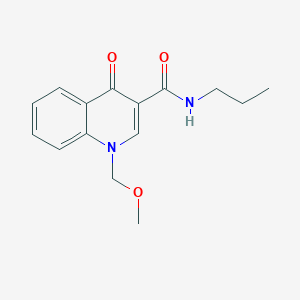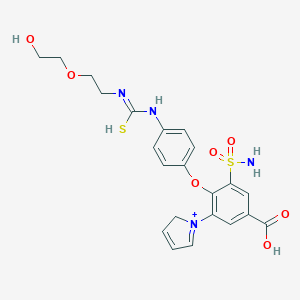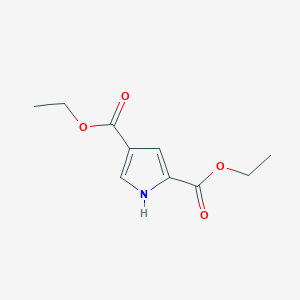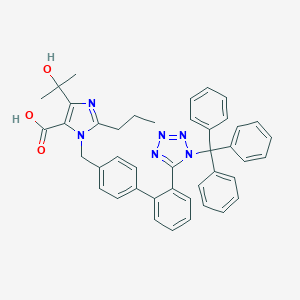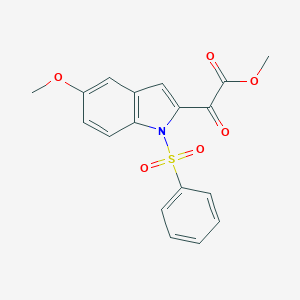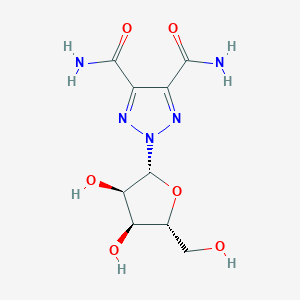
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In
科学研究应用
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
作用机制
The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
生化和生理效应
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide may have off-target effects that could limit its usefulness in certain applications.
未来方向
There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. This could lead to more efficient and cost-effective methods for the production of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in lab experiments and clinical applications.
合成方法
The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide.
属性
CAS 编号 |
123027-68-9 |
|---|---|
产品名称 |
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
分子式 |
C9H13N5O6 |
分子量 |
287.23 g/mol |
IUPAC 名称 |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1 |
InChI 键 |
KRZNZWRVNMUIIE-BNMXECBLSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
其他 CAS 编号 |
123027-68-9 |
同义词 |
2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide 2-BRTD 2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
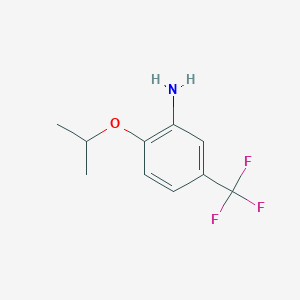
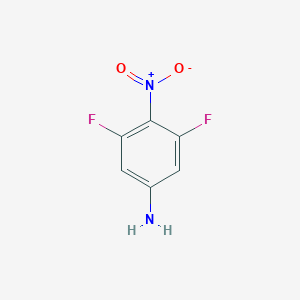
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

